molecular formula C19H18Cl2N2O3 B3336037 N,N'-dibenzoyl-N,N'-bis(2-chloroethyl)urea CAS No. 17049-66-0

N,N'-dibenzoyl-N,N'-bis(2-chloroethyl)urea

Cat. No.: B3336037
CAS No.: 17049-66-0
M. Wt: 393.3 g/mol
InChI Key: CAYQQOUTYXJYBW-UHFFFAOYSA-N
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Description

N,N’-dibenzoyl-N,N’-bis(2-chloroethyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of two benzoyl groups and two 2-chloroethyl groups attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dibenzoyl-N,N’-bis(2-chloroethyl)urea typically involves the reaction of benzoyl chloride with N,N’-bis(2-chloroethyl)urea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N,N’-dibenzoyl-N,N’-bis(2-chloroethyl)urea may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where the reaction takes place under controlled conditions. The product is then separated and purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-dibenzoyl-N,N’-bis(2-chloroethyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the 2-chloroethyl groups can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield the corresponding urea and benzoic acid derivatives.

    Oxidation and Reduction: The benzoyl groups can undergo oxidation or reduction reactions to form different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in an organic solvent, such as dichloromethane or ethanol, at room temperature or slightly elevated temperatures.

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide. The reaction is usually conducted in an aqueous medium at elevated temperatures.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of N,N’-dibenzoyl-N,N’-bis(2-chloroethyl)urea.

    Hydrolysis: The major products are benzoic acid and the corresponding urea derivative.

    Oxidation and Reduction: The major products depend on the specific reagents used and the reaction conditions.

Scientific Research Applications

N,N’-dibenzoyl-N,N’-bis(2-chloroethyl)urea has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce benzoyl and 2-chloroethyl groups into molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as an anticancer agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N,N’-dibenzoyl-N,N’-bis(2-chloroethyl)urea involves its interaction with cellular components. The 2-chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This can result in the disruption of cell division and the induction of cell death, making it a potential anticancer agent. The benzoyl groups may also contribute to its biological activity by interacting with specific molecular targets.

Comparison with Similar Compounds

N,N’-dibenzoyl-N,N’-bis(2-chloroethyl)urea can be compared with other similar compounds, such as:

    N,N’-bis(2-chloroethyl)-N-nitrosourea: This compound is also used as an anticancer agent and has a similar mechanism of action involving the formation of covalent bonds with cellular components.

    N,N’-dibenzoyl-N,N’-bis(2-chloroethyl)thiourea: This compound has a similar structure but contains sulfur instead of oxygen in the urea moiety. It may have different chemical and biological properties.

    N,N’-dibenzoyl-N,N’-bis(2-chloroethyl)carbamate: This compound contains a carbamate group instead of a urea group and may have different reactivity and biological activity.

The uniqueness of N,N’-dibenzoyl-N,N’-bis(2-chloroethyl)urea lies in its specific combination of benzoyl and 2-chloroethyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[benzoyl(2-chloroethyl)carbamoyl]-N-(2-chloroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O3/c20-11-13-22(17(24)15-7-3-1-4-8-15)19(26)23(14-12-21)18(25)16-9-5-2-6-10-16/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYQQOUTYXJYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CCCl)C(=O)N(CCCl)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70937773
Record name N,N'-Carbonylbis[N-(2-chloroethyl)benzamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17049-66-0
Record name MLS002919880
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Carbonylbis[N-(2-chloroethyl)benzamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-BIS-(2-CHLOROETHYL)-1,3-DIBENZOYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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